![molecular formula C19H17N3S3 B2583295 2-(Ethylsulfanyl)-7,9-dimethyl-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 478065-74-6](/img/structure/B2583295.png)
2-(Ethylsulfanyl)-7,9-dimethyl-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
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Overview
Description
Scientific Research Applications
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
This compound is used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The process involves heating thiophene-2-carboxamides in formic acid .
Antitumor Agents
Substituted thieno[3,2-d]pyrimidine derivatives, synthesized via structural modifications of tazemetostat, have been found to exhibit potent antitumor activity . They have shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .
EZH2 Inhibitors
These derivatives also act as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer. Inhibiting this enzyme can help in the treatment of cancer .
Antiproliferative Activity
The antiproliferative activity of these compounds has been evaluated against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 . They have shown low toxicity against HEK293T cells .
Apoptosis Induction
These compounds can significantly affect lymphoma cell morphology and induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner . Apoptosis, or programmed cell death, is a crucial process in cancer treatment.
Inhibition of Cell Migration
These compounds have been found to inhibit the migration of SU-DHL-6 cells . Inhibition of cell migration can prevent the spread of cancer cells, thereby controlling the progression of the disease.
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes, including protein kinases (pks) . PKs play a crucial role in cellular communication, and their inhibition can lead to the control of cell proliferation and differentiation .
Mode of Action
It is known that thienopyrimidine derivatives interact with their targets, such as pks, leading to the inhibition of these enzymes . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .
Biochemical Pathways
Thienopyrimidine derivatives are known to inhibit various enzymes and pathways, including those involving pks . The inhibition of these pathways can lead to downstream effects such as the control of cell proliferation and differentiation .
Result of Action
The inhibition of pks by thienopyrimidine derivatives can lead to the control of cell proliferation and differentiation .
Future Directions
properties
IUPAC Name |
4-ethylsulfanyl-11,13-dimethyl-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S3/c1-4-23-19-21-15-14-11(2)10-12(3)20-17(14)25-16(15)18(22-19)24-13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGQPRWANZZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=C2C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-7,9-dimethyl-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine |
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